IDO1 Inhibitory Potency: 4-Bromo-6-methoxy-1H-isoindol-1-one vs. Unsubstituted Isoindolinone Scaffold
The 4-bromo-6-methoxy-1H-isoindol-1-one core, when further elaborated, yields potent IDO1 inhibitors. A direct comparison can be made between a final compound containing this core (BDBM50513446) and the parent isoindolinone scaffold. The derivative containing the 4-bromo-6-methoxy motif exhibits an IC50 of 21 nM against recombinant human IDO1 [1]. In contrast, simpler isoindolinone derivatives lacking this substitution pattern generally show IC50 values in the micromolar range or higher, as inferred from the structure-activity relationship (SAR) of the IDO1 inhibitor class [2].
| Evidence Dimension | Inhibition of IDO1 enzyme |
|---|---|
| Target Compound Data | IC50 = 21 nM |
| Comparator Or Baseline | Unsubstituted or simply substituted isoindolinones (Class-level inference): IC50 > 1 µM |
| Quantified Difference | > 47-fold improvement in potency |
| Conditions | Recombinant human IDO1 expressed in HEK293 cells, assessed by kynurenine level |
Why This Matters
This quantitative potency advantage makes the 4-bromo-6-methoxy substituted core a critical starting point for developing high-affinity IDO1 inhibitors, which are valuable in cancer immunotherapy research.
- [1] BindingDB. (n.d.). BDBM50513446 CHEMBL4451860. Affinity Data: IC50 = 21 nM (IDO1). View Source
- [2] Röhrig, U. F., et al. (2015). Rational design of indoleamine 2,3-dioxygenase inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9437. View Source
